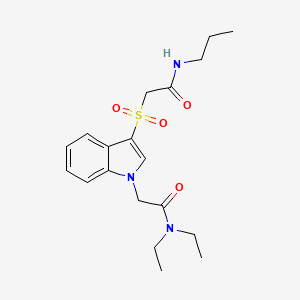
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(3-(methylthio)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Neurokinin-1 Receptor Antagonism
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(3-(methylthio)phenyl)oxalamide has been studied for its role as a neurokinin-1 (NK1) receptor antagonist. Research indicates its effectiveness in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression. It possesses a high affinity and a long duration of action in central systems, making it a candidate for treating disorders related to Substance P, such as peripheral pain, migraine, chemotherapy-induced emesis, and various psychiatric disorders (Harrison et al., 2001).
Larvicidal Activity
The compound's derivatives have been explored for their larvicidal activities. These derivatives showed significant activity against third instar larvae. The presence of certain electron-withdrawing groups in these derivatives enhances their larvicidal efficiency, indicating potential use in pest control and public health (Gorle et al., 2016).
Antimicrobial and Anti-Tuberculosis Activity
Studies show that certain derivatives of N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(3-(methylthio)phenyl)oxalamide have remarkable antimicrobial activities. Notably, these derivatives have shown efficacy in anti-tuberculosis applications, with low minimum inhibitory concentrations indicating potent activity against tuberculosis-causing bacteria (Mamatha S.V et al., 2019).
Two-Photon Excitable Fluorophores
Derivatives of this compound have been used to create two-photon excitable fluorophores for imaging living cells. These derivatives exhibit bright fluorescence, reasonable two-photon activity, and sufficient water solubility, making them suitable for applications in cell imaging and potentially in medical diagnostics (Yu et al., 2018).
Fluorescent Chemosensors
Derivatives of N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(3-(methylthio)phenyl)oxalamide have been developed as fluorescent chemosensors. These chemosensors are used for selective recognition of metal ions like Zn2+, showcasing their potential in environmental monitoring and biomedical research (Zhang et al., 2012).
Novel Synthesis Techniques
Research has also focused on novel synthesis techniques for this compound and its derivatives. Efficient synthesis methods have been developed, improving the feasibility of large-scale production for clinical and research applications (Brands et al., 2003).
properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-N'-(3-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3S/c1-29-18-4-2-3-17(13-18)24-21(27)20(26)23-14-19(25-9-11-28-12-10-25)15-5-7-16(22)8-6-15/h2-8,13,19H,9-12,14H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTBZGSTSKMCMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(3-(methylthio)phenyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

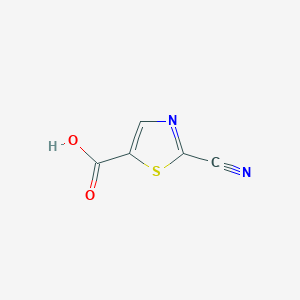

![N-(5-chloro-2-methylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2677732.png)
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2677733.png)
![N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2677737.png)
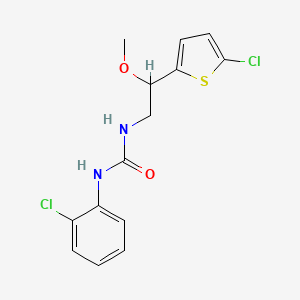
![3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-1-cyclopropylpyrrolidin-2-one](/img/structure/B2677741.png)
![1-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-3-nitrobenzene](/img/structure/B2677743.png)
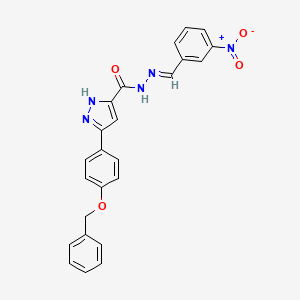
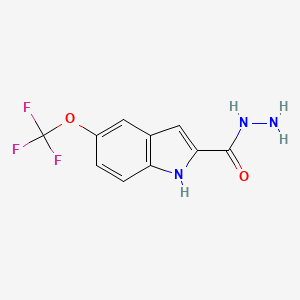
![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromo-2-chlorobenzamide](/img/structure/B2677746.png)

